molecular formula C8H18ClNO B6217997 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride CAS No. 2751610-19-0

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride

Cat. No.: B6217997
CAS No.: 2751610-19-0
M. Wt: 179.7
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Description

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, a methylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Methylamino Group: This step often involves the reaction of a suitable intermediate with methylamine under controlled conditions.

    Attachment of the Propanol Backbone:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutyl ketones, while reduction could produce cyclobutyl alcohols.

Scientific Research Applications

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its pharmacological properties.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar in structure but lacks the propanol group.

    2-(Methylamino)propan-1-ol: Similar but without the cyclobutyl ring.

    Cyclobutylpropanol: Lacks the methylamino group.

Uniqueness

3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride is unique due to the combination of its cyclobutyl ring, methylamino group, and propanol backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2751610-19-0

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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